molecular formula C13H9NO4 B8426047 4-Methoxy-1-nitro-dibenzofuran

4-Methoxy-1-nitro-dibenzofuran

Cat. No.: B8426047
M. Wt: 243.21 g/mol
InChI Key: OYLVGSFDABWDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-nitro-dibenzofuran is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

4-methoxy-1-nitrodibenzofuran

InChI

InChI=1S/C13H9NO4/c1-17-11-7-6-9(14(15)16)12-8-4-2-3-5-10(8)18-13(11)12/h2-7H,1H3

InChI Key

OYLVGSFDABWDOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-dibenzofuran (3.15 g; 15.89 mmol) in glacial acetic acid (50 mL), fuming nitric acid (2.6 mL; 63.50 mmol) was added dropwise. The reaction was kept at 20° C. during the addition and stirred for 3 h. Upon completion, the reaction mixture was poured carefully onto iced water; pH was adjusted to 7 by addition of 1 M sodium hydroxide, and the product was extracted in DCM. The organic layer was dried on magnesium sulfate, filtered and then concentrated. The residue was purified by flash chromatography using ethyl acetate/EP (1:19) as eluant. The first compound to come off the column was the 4-methoxy-3-nitro-dibenzofuran (270 mg, 1.11 mmol, 7%) then the title compound (1.85 g, 7.62 mmol, 48%) was obtained as a cream solid: Rf=0.13 (EtOAc-EP 1:19); mp: 155-156° C.; λmax (EtOH)/nm 239; IR (cm−1) 3092, 2917, 2851, 2042, 1876, 1630, 1568, 1506, 1438, 1396, 1342, 1297, 1274, 1239, 1205, 1159, 1129, 1091, 1002, 938, 888, 831, 812, 738, 676; 1H NMR, (300 MHz, CDCl3) δ 4.06 (3H, s, OCH3), 6.92 (1H, d, J=8 Hz), 7.18 (1H, t, J=8 Hz), 7.36 (2H, m), 8.17 (1H, d, J=8 Hz), 8.63 (1H, d, J=8 Hz); 13C NMR, (75 MHz, CDCl3) δ 56.81 (OCH3), 107.53, 111.81, 120.50 (Cq), 121.14 (Cq), 122.27, 123.71, 126.32, 129.55, 136.29 (Cq), 145.20 (Cq), 150.53 (Cq), 157.02 (Cq); MS (EI) m/z 243.1 M+; HRMS calcd for C13H9NO4 [M+H]+ 243.0526, found 243.0528.
Name
4-methoxy-dibenzofuran
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-methoxy-3-nitro-dibenzofuran
Quantity
270 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
48%

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